

An In-depth Technical Guide to Penicillic Acid (C₈H₁₀O₄)

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Compound of Interest

Compound Name: Octane-2,4,5,7-tetrone

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Abstract

Penicillic acid, a mycotoxin with the chemical formula C₈H₁₀O₄, is a secondary metabolite produced by several species of *Penicillium* and *Aspergillus* fungi.[1][2][3] Despite its initial discovery as an antibiotic, its inherent toxicity and carcinogenic properties have precluded its therapeutic use.[4] However, its unique biological activities, particularly its role as an inhibitor of specific cellular signaling pathways, make it a molecule of significant interest for research and drug development. This technical guide provides a comprehensive overview of penicillic acid, including its chemical identity, physicochemical properties, toxicological profile, and detailed experimental protocols for its study. A key focus is its mechanism of action as an inhibitor of Fas-mediated apoptosis, a critical pathway in cellular homeostasis and disease.

Chemical Identity and Synonyms

The IUPAC name for penicillic acid is (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid.[1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier	Value
IUPAC Name	(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid[1]
Synonyms	Penicillic acid, 3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid, NSC 402844[3][5][6]
CAS Number	90-65-3[1]
Molecular Formula	C8H10O4[1]
Molecular Weight	170.16 g/mol [1]
InChI Key	VOUGEZYPVGAPBB-XQRRVYSFSA-N[7]
Canonical SMILES	<chem>C=C(C)C(=O)C(=C/C(=O)O)OC</chem> [7]

Physicochemical and Toxicological Properties

Penicillic acid exists as a white, crystalline powder and is moderately soluble in cold water and freely soluble in organic solvents such as ethanol and DMSO.[2][7][8] Its toxicological profile is of significant concern, as it has been shown to be carcinogenic in animal studies and exhibits cytotoxicity.[3]

Table 1: Physicochemical Properties of Penicillic Acid

Property	Value	Reference
Melting Point	83-87 °C	[8]
Boiling Point	219.79 °C (estimate)	[8]
Solubility	DMSO: >10mg/mL	[8]
pKa	3.90 ± 0.33 (Predicted)	[8]
Appearance	White solid powder	[7]

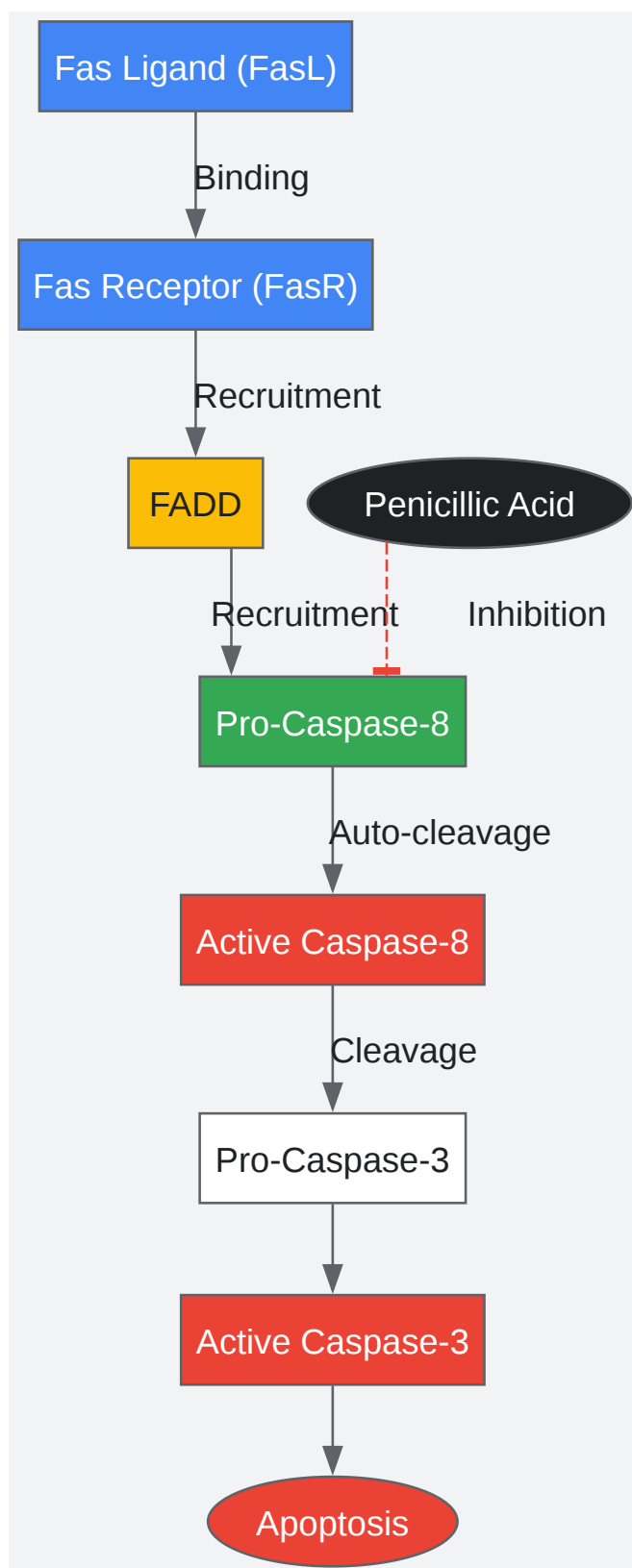
Table 2: Toxicological Data for Penicillic Acid

Parameter	Value	Species	Reference
LD50 (Oral)	600 mg/kg	Mouse	[9][10]
LD50 (Intraperitoneal)	90 mg/kg	Mouse	[9][10]
LD50 (Intraperitoneal)	90 mg/kg	Rat	[10]
LD50 (Subcutaneous)	100 mg/kg	Mouse	[10]

Mechanism of Action: Inhibition of Fas-Mediated Apoptosis

A primary mechanism through which penicillic acid exerts its cytotoxic effects is by inhibiting the Fas-mediated apoptosis pathway. This pathway is a critical component of the extrinsic apoptosis signaling cascade, initiated by the binding of the Fas ligand (FasL) to the Fas receptor (FasR) on the cell surface. This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to programmed cell death.

Penicillic acid has been shown to directly target and inhibit the self-processing of caspase-8 within the Death-Inducing Signaling Complex (DISC).[4] This inhibition prevents the activation of caspase-8 and subsequently blocks the downstream apoptotic signaling, even though the initial recruitment of FADD and pro-caspase-8 to the Fas receptor is unaffected.



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Inhibition of Fas-mediated apoptosis by Penicillic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of penicillic acid.

Production and Extraction of Penicillic Acid from Fungal Culture

This protocol is based on the fermentation and extraction method described in patent CN109456899B.

Materials:

- Penicillium sp. T2-8 strain
- Potato Dextrose Agar (PDA) medium
- Liquid fermentation medium (e.g., Potato Dextrose Broth)
- Ethyl acetate
- Methanol
- Silica gel for column chromatography
- Rotary evaporator
- Ultrasonic bath

Procedure:

- Strain Activation: Inoculate the Penicillium T2-8 strain onto a PDA slant and culture at 28°C for 5 days.
- Seed Culture: Transfer a loopful of the activated culture to a flask containing liquid fermentation medium and incubate on a shaker at 28°C and 150 rpm for 2-3 days.

- Fermentation: Inoculate a larger volume of fermentation medium with the seed culture and incubate under the same conditions for 7-10 days.
- Extraction:
 - Separate the mycelia from the fermentation broth by filtration.
 - Extract the fermentation broth twice with an equal volume of ethyl acetate.
 - Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification:
 - Dissolve the crude extract in a minimal amount of methanol.
 - Apply the dissolved extract to a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
 - Elute the column with the solvent system and collect fractions.
 - Monitor the fractions by thin-layer chromatography (TLC) to identify those containing penicillic acid.
 - Combine the pure fractions and evaporate the solvent to obtain purified penicillic acid.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[11\]](#)[\[12\]](#)

Materials:

- Target cell line (e.g., Jurkat cells, HeLa cells)
- Complete cell culture medium
- Penicillic acid stock solution (in DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Prepare serial dilutions of penicillic acid in complete medium. Remove the medium from the wells and add 100 μ L of the penicillic acid dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest penicillic acid concentration) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Detection by Annexin V Staining

This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) to differentiate between live, apoptotic, and necrotic cells via flow cytometry.^{[13][14]}

Materials:

- Target cell line

- Penicillic acid
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) solution
- 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed and treat cells with penicillic acid as described in the MTT assay protocol.
- **Cell Harvesting:** After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- **Washing:** Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:**
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-8 Activity Assay

This colorimetric assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate.^{[15][16][17]}

Materials:

- Treated cell lysates
- Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
- Assay Buffer
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Lysate Preparation:** After treatment with penicillic acid, lyse the cells using a suitable lysis buffer. Determine the protein concentration of the lysates.
- **Assay Setup:** In a 96-well plate, add 50 μ L of cell lysate (containing 50-200 μ g of protein) to each well. Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).
- **Substrate Addition:** Add 50 μ L of 2X Reaction Buffer containing 10 μ L of the caspase-8 substrate to each well.
- **Incubation:** Incubate the plate at 37°C for 1-2 hours, protected from light.
- **Absorbance Measurement:** Measure the absorbance at 405 nm using a microplate reader.
- **Data Analysis:** Calculate the caspase-8 activity based on the absorbance values, after subtracting the background reading from the blank.

Conclusion

Penicillic acid, while unsuitable for therapeutic applications due to its toxicity, remains a valuable tool for researchers studying cellular signaling pathways. Its specific inhibition of

caspase-8 activation provides a means to dissect the intricacies of the Fas-mediated apoptosis pathway. The experimental protocols detailed in this guide offer a framework for the production, purification, and functional characterization of penicillic acid, enabling further investigation into its biological effects and potential applications as a research probe in the fields of toxicology, cell biology, and drug discovery.

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References

- 1. Penicillic Acid | C₈H₁₀O₄ | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillic Acid [drugfuture.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. medkoo.com [medkoo.com]
- 8. PENICILLIC ACID CAS#: 90-65-3 [m.chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mpbio.com [mpbio.com]
- 16. file.elabscience.com [file.elabscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]
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